![molecular formula C24H33FN7O7P B3025670 Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate CAS No. 1998705-64-8](/img/structure/B3025670.png)

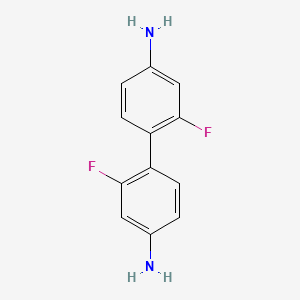

Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Vue d'ensemble

Description

Bemnifosbuvir, également connu sous le nom d'AT-527 ou RO7496998, est un médicament antiviral développé par Atea Pharmaceuticals et licencié à Roche pour son développement clinique. Il s'agit d'un nouveau promédicament analogue nucléotidique initialement conçu pour le traitement des infections par le virus de l'hépatite C. Bemnifosbuvir est le sel hémisulfaté biodisponible par voie orale d'AT-511, qui est métabolisé en plusieurs étapes pour donner l'analogue triphosphate nucléotidique actif AT-9010. Ce composé agit comme un inhibiteur de l'ARN polymérase, interférant ainsi avec la réplication virale .

Méthodes De Préparation

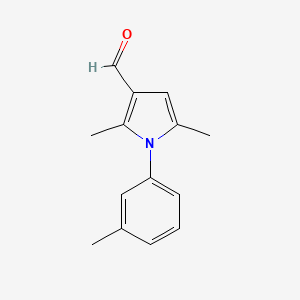

Voies de synthèse et conditions réactionnelles : La synthèse du bemnifosbuvir implique plusieurs étapes, à partir de la préparation de l'analogue nucléotidique de la guanosine. Les étapes clés comprennent :

Formation de l'analogue nucléotidique de la guanosine : Ceci implique la réaction d'une base purique avec une fraction glucidique pour former le nucléoside.

Phosphorylation : Le nucléoside est ensuite phosphorylé pour former l'analogue nucléotidique.

Formation de promédicament : L'analogue nucléotidique est ensuite modifié pour former le promédicament, bemnifosbuvir.

Méthodes de production industrielle : La production industrielle de bemnifosbuvir implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend :

Réactions en batch : Réalisées dans de grands réacteurs avec un contrôle précis de la température, du pH et du temps de réaction.

Purification : Le produit est purifié en utilisant des techniques telles que la cristallisation, la chromatographie et la filtration pour éliminer les impuretés et les sous-produits.

Contrôle qualité : Des tests rigoureux sont effectués pour s'assurer que le produit final répond aux spécifications requises pour une utilisation pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions : Bemnifosbuvir subit plusieurs types de réactions chimiques, y compris :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de la base purique.

Réduction : Des réactions de réduction peuvent se produire au niveau de la fraction glucidique.

Substitution : Des réactions de substitution peuvent avoir lieu à diverses positions sur la base purique et la fraction glucidique.

Réactifs et conditions communs :

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Tels que les agents halogénants ou les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des analogues nucléotidiques modifiés et leurs dérivés, qui peuvent avoir des degrés variables d'activité antivirale .

Applications De Recherche Scientifique

Bemnifosbuvir a une large gamme d'applications en recherche scientifique, y compris :

Chimie : Utilisé comme composé modèle pour l'étude des analogues nucléotidiques et de leurs interactions avec les enzymes.

Biologie : Investigué pour ses effets sur la réplication virale et son potentiel en tant qu'agent antiviral.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement des infections virales telles que l'hépatite C et la COVID-19.

Industrie : Utilisé dans le développement de médicaments antiviraux et comme étalon de référence en recherche pharmaceutique

5. Mécanisme d'Action

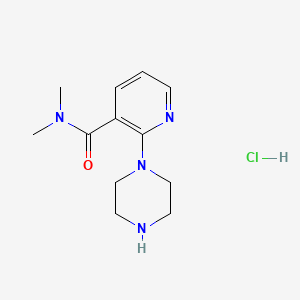

Bemnifosbuvir exerce ses effets en ciblant l'ARN polymérase virale. Il a un double mécanisme d'action :

Terminaison de chaîne : Bemnifosbuvir est incorporé dans la chaîne d'ARN virale, provoquant une terminaison prématurée de la synthèse de l'ARN.

Inhibition de la nucléotityltransférase : Il inhibe l'activité nucléotityltransférase de l'ARN polymérase virale, empêchant encore la synthèse de l'ARN.

Ces mécanismes créent une forte barrière à la résistance, faisant de bemnifosbuvir un puissant agent antiviral .

Mécanisme D'action

Bemnifosbuvir exerts its effects by targeting viral RNA polymerase. It has a dual mechanism of action:

Chain termination: Bemnifosbuvir is incorporated into the viral RNA chain, causing premature termination of RNA synthesis.

Nucleotityltransferase inhibition: It inhibits the nucleotityltransferase activity of the viral RNA polymerase, further preventing RNA synthesis.

These mechanisms create a high barrier to resistance, making bemnifosbuvir a potent antiviral agent .

Comparaison Avec Des Composés Similaires

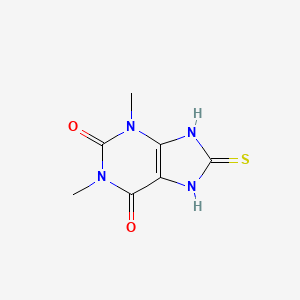

Bemnifosbuvir est comparé à d'autres composés similaires, tels que :

Galidesivir : Un autre analogue nucléotidique doté d'une activité antivirale.

Remdesivir : Un analogue nucléotidique utilisé pour le traitement de la COVID-19.

Lufotrelvir : Un inhibiteur de protéase ayant des propriétés antivirales.

Molnupiravir : Un analogue nucléosidique doté d'une activité antivirale à large spectre.

Sofosbuvir : Un analogue nucléotidique utilisé pour le traitement de l'hépatite C.

Unicité : Bemnifosbuvir est unique en raison de son double mécanisme d'action, ciblant à la fois la terminaison de chaîne et l'inhibition de la nucléotityltransférase. Ce double ciblage augmente sa puissance et réduit la probabilité de développement de résistance par rapport à d'autres agents antiviraux .

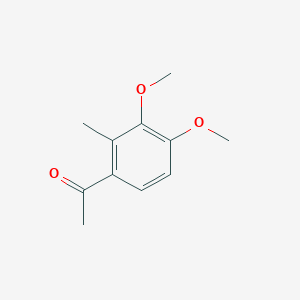

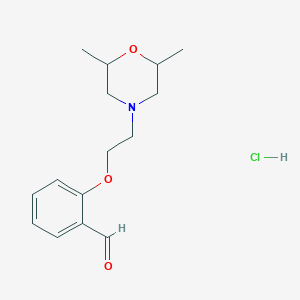

Propriétés

Numéro CAS |

1998705-64-8 |

|---|---|

Formule moléculaire |

C24H33FN7O7P |

Poids moléculaire |

581.5 g/mol |

Nom IUPAC |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C24H33FN7O7P/c1-13(2)37-21(34)14(3)31-40(35,39-15-9-7-6-8-10-15)36-11-16-18(33)24(4,25)22(38-16)32-12-28-17-19(27-5)29-23(26)30-20(17)32/h6-10,12-14,16,18,22,33H,11H2,1-5H3,(H,31,35)(H3,26,27,29,30)/t14-,16+,18+,22+,24+,40-/m0/s1 |

Clé InChI |

OISLSHLAXHALQZ-LZEIJKKFSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |

SMILES isomérique |

C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |

SMILES canonique |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)N)NC)(C)F)O)OC4=CC=CC=C4 |

Origine du produit |

United States |

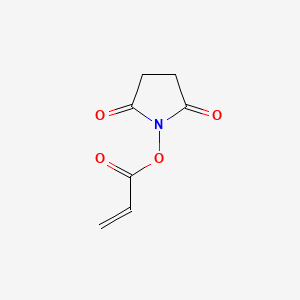

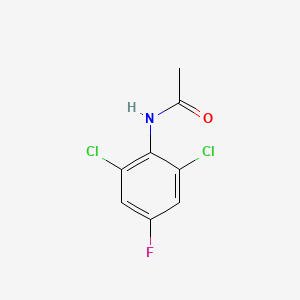

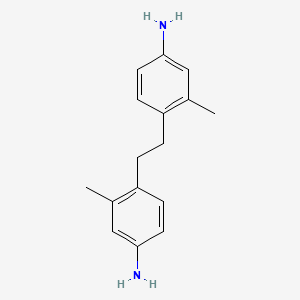

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.